(6-Bromopyridin-3-YL)-(2,4-dichlorophenyl)methanone
Description
Properties
CAS No. |
920032-83-3 |
|---|---|
Molecular Formula |
C12H6BrCl2NO |
Molecular Weight |
330.99 g/mol |
IUPAC Name |
(6-bromopyridin-3-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C12H6BrCl2NO/c13-11-4-1-7(6-16-11)12(17)9-3-2-8(14)5-10(9)15/h1-6H |
InChI Key |
MCTVKSSRFUUKNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CN=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
(6-Bromopyridin-3-YL)-(2,4-dichlorophenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyridine moiety attached to a dichlorophenyl group, which contributes to its unique chemical reactivity and potential biological activity. The molecular formula is CHBrClN\O, indicating the presence of halogens and a carbonyl group that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain kinases involved in signaling pathways related to cancer and inflammation.
Target Enzymes
- Kinases : The compound may inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways associated with growth and proliferation.
- Enzymatic Activity : It has been shown to modulate the activity of enzymes involved in inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target | Notes |
|---|---|---|---|---|
| Study 1 | Inhibition of kinase activity | 250 nM | EGFR | Effective against mutant forms |
| Study 2 | Anti-inflammatory effects | 500 nM | COX-2 | Reduces prostaglandin synthesis |
| Study 3 | Cytotoxicity in cancer cells | 300 nM | Various RTKs | Selective for cancerous cells |
Case Studies
- Inhibition of EGFR : A study demonstrated that this compound effectively inhibits the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The compound showed an IC50 value of 250 nM against both wild-type and mutant forms of EGFR, indicating its potential as a therapeutic agent for targeted cancer therapy .
- Anti-inflammatory Properties : Another investigation revealed that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) enzyme activity. This inhibition leads to a reduction in the synthesis of pro-inflammatory prostaglandins, making it a candidate for treating inflammatory diseases .
- Cytotoxic Effects on Cancer Cells : A cytotoxicity assay indicated that this compound displays selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimized side effects .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that (6-Bromopyridin-3-YL)-(2,4-dichlorophenyl)methanone exhibits notable antimicrobial properties. It has been tested against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest its potential as an antimicrobial agent, particularly in light of rising antibiotic resistance .
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro tests against several cancer cell lines yielded the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.4 |
| MCF-7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 18.7 |
Mechanistically, it appears to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy Study :
- Anticancer Properties Investigation :
Comparison with Similar Compounds
Aromatic Ring Modifications
- (2-Aminothiazol-5-yl)(2,4-dichlorophenyl)methanone (SOMCL-16-171): Replaces the bromopyridine group with a 2-aminothiazole ring. This modification may influence receptor binding selectivity, as seen in its role as an Hsp90α inhibitor .
- (4-Bromophenyl)(6-chloropyridin-3-yl)methanone: Features a 4-bromophenyl instead of 2,4-dichlorophenyl and a 6-chloropyridine instead of 6-bromopyridine. The reduced halogenation on the phenyl ring and the switch from bromine to chlorine on pyridine may lower molecular weight (296.55 vs. ~330–340 for the target compound) and alter lipophilicity .
Functional Group Variations
- 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone: Substitutes the dichlorophenyl group with a trifluoroethyl ketone.
Physicochemical Properties
*Estimated based on analogous compounds. †Exact weight requires synthesis data. ‡Inferred from pyridine’s basicity enhancing solubility in acidic MeOH.
Key Observations :
- Halogenation (Br, Cl) increases molecular weight and lipophilicity but may reduce aqueous solubility.
- Pyridine rings improve solubility in polar solvents compared to purely phenyl-substituted analogs (e.g., ’s compound dissolves in MeOH due to -OH, but pyridine’s basicity could further enhance solubility) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-bromopyridin-3-yl)-(2,4-dichlorophenyl)methanone, and what experimental conditions optimize yield?
- Methodological Answer : A common approach involves a condensation reaction between 6-bromopyridine-3-carbaldehyde and 2,4-dichlorophenyl magnesium bromide under anhydrous conditions. Alternatively, a one-pot synthesis via nucleophilic aromatic substitution using ammonium acetate as a catalyst in refluxing ethanol (60–80°C) for 10–20 hours can yield the target compound. Purification is typically achieved via recrystallization from a DMF/ethanol mixture (1:2 v/v) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the pyridine and dichlorophenyl rings.
- High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) to assess purity.
- X-ray crystallography to resolve ambiguities in stereoelectronic effects, as demonstrated for structurally similar methanone derivatives .
Q. How should researchers handle stability and storage challenges for this compound?
- Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% relative humidity over 14 days) to identify optimal storage conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal-packing forces. Perform variable-temperature NMR to detect conformational changes. Compare experimental X-ray bond angles/distances with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to reconcile structural inconsistencies .
Q. What reaction mechanisms govern the formation of this compound under acidic vs. basic conditions?
- Methodological Answer : Under acidic conditions (e.g., HCl/EtOH), the reaction proceeds via electrophilic aromatic substitution, with bromine acting as a directing group. In basic media (e.g., K₂CO₃/DMSO), a nucleophilic acyl substitution mechanism dominates. Monitor intermediates using LC-MS to validate pathways .
Q. What computational strategies predict the compound’s electronic properties for drug-discovery applications?
- Methodological Answer : Perform density functional theory (DFT) calculations to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. These predict reactivity sites (e.g., electrophilic bromine) and binding affinity with biological targets like kinase enzymes .
Q. How can hygroscopicity interfere with biological assays, and what mitigation strategies are effective?
- Methodological Answer : Hygroscopicity alters solubility and bioavailability. Pre-dry the compound under vacuum (24 hours) and use anhydrous DMSO for stock solutions. Validate activity in parallel assays with moisture-free controls .
Q. What experimental designs address low reproducibility in biological activity studies?
- Methodological Answer : Standardize assay protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
